![molecular formula C20H20N2O B100030 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one CAS No. 19066-35-4](/img/structure/B100030.png)
5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one (DPDC) is an organic compound belonging to the diazatricyclo class of heterocyclic compounds. It is a nitrogen-containing heterocyclic compound with a unique ring structure that can be used in a variety of scientific applications. DPDC has been studied extensively and has been found to have a variety of biological and biochemical properties. It has been used in a number of laboratory experiments, and its potential applications in scientific research are vast.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- A novel method for synthesizing 3, 4-diphenyl-2,5-diaza-bicyclo[4.3.1]deca-1(9),2,4,6(10),7-pentaene-8-carbonyl chloride derivatives containing amino acid moieties has been developed. These compounds were structurally confirmed using techniques like TLC, IR, NMR, and LCMS spectra (Sharma, Nema, & Sharma, 2009).
- Synthesis of 4,8,9,10-tetraaryl-1,3-diazatricyclo[3.3.1.1]decan-6-ones and their reduction to tetraaryl-1,3-diazatricyclo[3.3.1.1]decan-6-ols has been reported, with these compounds showing effective antibacterial properties (Balaji, Sarveswari, & Vijayakumar, 2015).
Biological Activities
- The compounds derived from 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one scaffold have shown potential in various biological activities. For instance, certain derivatives have been investigated for their analgesic and anti-inflammatory activities, providing an alternative route to exploring pain management strategies (Sharma, Nema, & Sharma, 2009).
- A study on the thermal decomposition products of related compounds has contributed to understanding their stability and decomposition pathways, which is crucial for developing pharmaceuticals and materials with specific thermal properties (Razin, Yakovlev, & Vasin, 2013).
Drug Delivery Systems
- The design of stimulus-sensitive liposomal delivery systems based on 3,7-diazabicyclo[3.3.1]nonane derivatives demonstrated how these compounds can enhance the release of water-soluble compounds under specific external factors, such as a pH decrease. This research paves the way for more efficient drug delivery mechanisms (Veremeeva et al., 2021).
Magnetic Properties and Molecular Docking
- The characterization of 1,3-diphenyl-7-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazin-4-yl revealed its stability and magnetic properties, offering insights into the development of materials with specific electronic or magnetic characteristics (Constantinides et al., 2011).
- Molecular docking studies of N-benzyl-2,7-diphenyl-1,4-diazepan-5-one analogues have shown potential inhibitory activity against HIV-1 protease, highlighting the therapeutic potential of these compounds in treating infectious diseases (Sethuvasan et al., 2016).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one involves the condensation of 2-phenylacetamide with 1,3-dibromopropane followed by cyclization and dehydrogenation.", "Starting Materials": [ "2-phenylacetamide", "1,3-dibromopropane", "potassium hydroxide", "copper powder", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2-phenylacetamide is reacted with 1,3-dibromopropane in the presence of potassium hydroxide to form the intermediate 2-(1,3-dibromopropyl)phenylacetamide.", "Step 2: The intermediate is then cyclized by heating with copper powder in acetic acid to form the bicyclic intermediate 5-bromo-7-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one.", "Step 3: The bromine atom in the bicyclic intermediate is removed by dehydrogenation using ethanol as a solvent to obtain the final product, 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one." ] } | |
| 19066-35-4 | |
Formule moléculaire |
C20H20N2O |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one |
InChI |
InChI=1S/C20H20N2O/c23-18-20(17-9-5-2-6-10-17)11-19(16-7-3-1-4-8-16)12-21(14-20)15-22(18)13-19/h1-10H,11-15H2 |
Clé InChI |
LPVYSZDXQGZULM-UHFFFAOYSA-N |
SMILES |
C1C2(CN3CC1(C(=O)N(C2)C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1C2(CN3CC1(C(=O)N(C2)C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



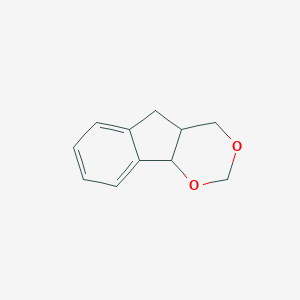

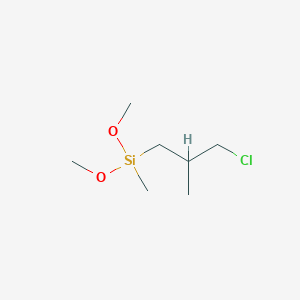



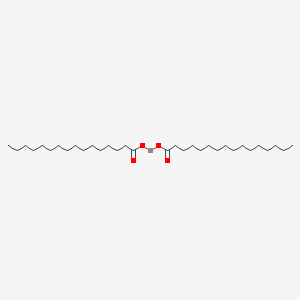
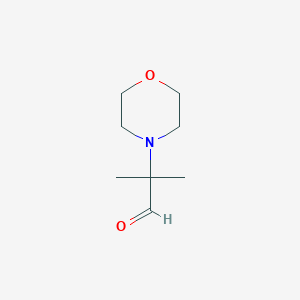
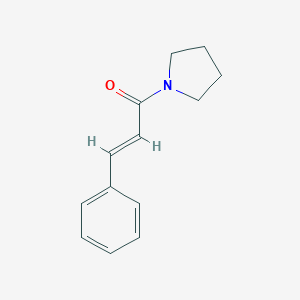
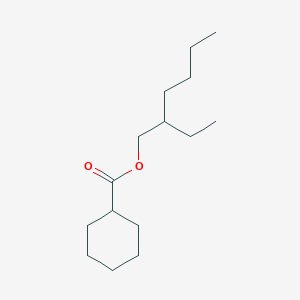
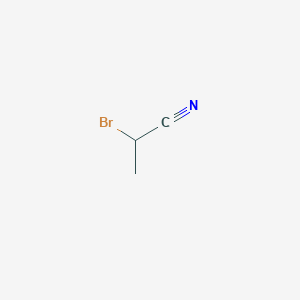

![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
